4-Amino-2,3,5,6-tetrafluoropyridine

説明

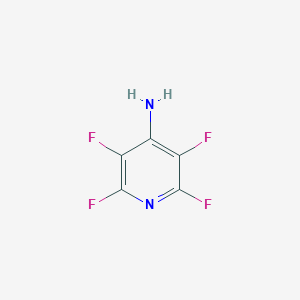

Structure

3D Structure

特性

IUPAC Name |

2,3,5,6-tetrafluoropyridin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2F4N2/c6-1-3(10)2(7)5(9)11-4(1)8/h(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLVFNMQHMRRBAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NC(=C1F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2F4N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60361523 | |

| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1682-20-8 | |

| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60361523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Amino-2,3,5,6-tetrafluoropyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide for Researchers

CAS Number: 1682-20-8

This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluoropyridine, a pivotal fluorinated building block for researchers, scientists, and professionals in drug development and material science. This document details its chemical properties, synthesis, reactivity, and potential applications, with a focus on its role in medicinal chemistry.

Physicochemical and Safety Data

This compound is a white to cream-colored crystalline solid.[1][2] Its core structure consists of a pyridine ring heavily substituted with fluorine atoms, which significantly influences its chemical reactivity and properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | References |

| CAS Number | 1682-20-8 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₅H₂F₄N₂ | [1][3][4][5][6][7][8][9] |

| Molecular Weight | 166.08 g/mol | [3][4][5][6][7][8][9] |

| Appearance | White to cream crystals or powder | [1][2][8] |

| Melting Point | 82-88 °C | [1][2][8][9] |

| Assay (Purity) | ≥97.0% (GC) | [2][3][10] |

| IUPAC Name | 2,3,5,6-tetrafluoropyridin-4-amine | [1][8] |

| InChI Key | PLVFNMQHMRRBAA-UHFFFAOYSA-N | [1][7][8][9] |

| SMILES | Nc1c(F)c(F)nc(F)c1F | [1][7][8][9] |

Table 2: GHS Hazard and Precautionary Statements

| Category | Code | Statement | References |

| Hazard | H302 | Harmful if swallowed. | [7][10] |

| H312 | Harmful in contact with skin. | [7][10] | |

| H332 | Harmful if inhaled. | [7][10] | |

| H315 | Causes skin irritation. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H335 | May cause respiratory irritation. | [7] | |

| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [7][10] |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7][10] | |

| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |

| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |

| P304+P340+P312 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor if you feel unwell. | [7][10] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] |

Synthesis and Reactivity

The primary route for synthesizing this compound is through the nucleophilic aromatic substitution (SₙAr) reaction of pentafluoropyridine. The electron-withdrawing fluorine atoms and the ring nitrogen atom activate the pyridine ring, making it highly susceptible to nucleophilic attack. The substitution occurs preferentially at the 4-position (para) due to electronic factors.

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This representative protocol is based on established principles for SₙAr reactions on perfluorinated heterocycles.

-

Reaction Setup: In a sealed pressure vessel, dissolve pentafluoropyridine (1 equivalent) in ethanol.

-

Reagent Addition: Add a concentrated aqueous solution of ammonia (excess, e.g., 3-5 equivalents) to the vessel. The use of a sealed tube is necessary to prevent the escape of gaseous ammonia upon heating.

-

Reaction Conditions: Heat the mixture with stirring. Typical temperatures range from 50 to 100°C. Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete (typically several hours), cool the vessel to room temperature. Evaporate the solvent under reduced pressure.

-

Isolation: Add water to the residue and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) to yield pure this compound.

Chemical Reactivity and Derivatization

This compound serves as a versatile building block for synthesizing more complex molecules. The primary amino group can undergo a variety of chemical transformations, including acylation, alkylation, and condensation reactions.

Caption: Key derivatization reactions of this compound.

Experimental Protocol: Schiff Base Formation with Benzaldehyde

This protocol describes a typical condensation reaction to form an imine (Schiff base), a common step in building more complex pharmaceutical intermediates.

-

Reaction Setup: Dissolve this compound (1 equivalent) in a suitable solvent such as ethanol or toluene in a round-bottom flask.

-

Reagent Addition: Add benzaldehyde (1 to 1.1 equivalents) to the solution. A catalytic amount of acid (e.g., a few drops of glacial acetic acid) can be added to facilitate the reaction.

-

Reaction Conditions: Heat the mixture to reflux and stir for several hours. The formation of water can be monitored, and it can be removed using a Dean-Stark apparatus if necessary.

-

Work-up and Isolation: Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If not, the solvent is removed under reduced pressure.

-

Purification: The resulting crude Schiff base, (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine, can be purified by recrystallization from a solvent like ethanol. Derivatives of this type have shown antibacterial and antifungal activity.[4]

Applications in Drug Discovery and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, binding affinity, and bioavailability. As a highly fluorinated building block, this compound is of significant interest in medicinal chemistry.

The broader class of 4-aminopyridine derivatives are known as potent blockers of voltage-gated potassium channels (Kᵥ).[1][3][5] In demyelinating neurodegenerative diseases like multiple sclerosis, Kᵥ channels become exposed on the axonal membrane, leading to an excessive leakage of potassium ions and subsequent failure of action potential conduction.[3] 4-Aminopyridine and its derivatives can block these exposed channels, thereby restoring nerve impulse conduction and improving neurological function.[3] While specific studies on the tetrafluorinated analog are emerging, its structural similarity to known Kᵥ channel blockers makes it a compelling candidate for the development of new therapeutics for neurodegenerative disorders.

Caption: Mechanism of action for 4-aminopyridine derivatives as Kᵥ channel blockers.

References

- 1. The potassium channel blockers 4-aminopyridine and tetraethylammonium increase the spontaneous basal release of [3H]5-hydroxytryptamine in rat hippocampal slices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-activity relationship studies of four novel 4-aminopyridine K+ channel blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. senshu-u.repo.nii.ac.jp [senshu-u.repo.nii.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. This compound, 98%, Thermo Scientific Chemicals 5 g | Buy Online [thermofisher.com]

- 8. researchgate.net [researchgate.net]

- 9. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine, a key building block in medicinal chemistry and materials science. This document details the primary synthetic route, experimental protocols, and physicochemical properties of the target compound, presenting data in a clear and accessible format for laboratory application.

Introduction

This compound is a versatile synthetic intermediate characterized by its highly fluorinated pyridine ring and a reactive amino group. The electron-withdrawing nature of the fluorine atoms makes the pyridine core susceptible to nucleophilic aromatic substitution, while the amino group provides a handle for a wide array of chemical transformations. These properties make it a valuable precursor in the development of novel pharmaceuticals, agrochemicals, and advanced materials.

Primary Synthetic Pathway

The most direct and efficient method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The reaction proceeds with high regioselectivity, with the incoming amino group preferentially displacing the fluorine atom at the 4-position of the pyridine ring. This is due to the stabilizing effect of the nitrogen atom in the ring on the Meisenheimer intermediate formed during the substitution at the para-position.

Caption: General reaction pathway for the synthesis of this compound.

Experimental Protocol

The following experimental protocol is adapted from the work of Vaganova et al. (2007), which describes the selective amination of polyfluorinated pyridines using liquid ammonia.[1]

Reaction:

Pentafluoropyridine + NH3 (liquid) → this compound

Materials and Equipment:

-

Pentafluoropyridine

-

Liquid Ammonia

-

Autoclave or a sealed reaction vessel capable of withstanding high pressure

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Recrystallization solvents (e.g., hexane)

Procedure:

-

A high-pressure autoclave is charged with pentafluoropyridine.

-

The autoclave is cooled, and a significant excess of liquid ammonia is condensed into the vessel.

-

The sealed autoclave is allowed to warm to the specified reaction temperature and maintained for the designated reaction time.

-

After the reaction is complete, the autoclave is cooled, and the excess ammonia is carefully vented.

-

The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

The combined organic layers are dried over a suitable drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

-

The solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product is purified by recrystallization from a suitable solvent, such as hexane, to yield pure this compound.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound via the amination of pentafluoropyridine with liquid ammonia, as reported by Vaganova et al. (2007).[1]

| Parameter | Value |

| Starting Material | Pentafluoropyridine |

| Reagent | Liquid Ammonia |

| Reaction Temperature | -33 °C |

| Reaction Time | Not specified |

| Yield | 95% |

Physicochemical Properties

The table below outlines the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 1682-20-8 | [2][3] |

| Molecular Formula | C5H2F4N2 | [2][3] |

| Molecular Weight | 166.08 g/mol | [2][3] |

| Appearance | White to cream solid, crystals, or powder | [2][4] |

| Melting Point | 85-87 °C (lit.) | [2] |

| Purity | ≥97.0% (GC) |

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While the full spectra are not reproduced here, their availability is noted.

-

1H NMR: The proton NMR spectrum will show a characteristic signal for the amino protons.

-

13C NMR: The carbon NMR will display signals corresponding to the carbon atoms of the tetrafluoropyridine ring.

-

19F NMR: The fluorine NMR is essential for confirming the substitution pattern, showing distinct signals for the fluorine atoms at the 2, 3, 5, and 6 positions.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amino group and the C-F and C=N vibrations of the fluorinated pyridine ring.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the final, characterized product.

Caption: Workflow for the synthesis and characterization of this compound.

Conclusion

The synthesis of this compound from pentafluoropyridine and liquid ammonia is a high-yielding and selective process. This guide provides the necessary technical details, including a robust experimental protocol and key data points, to enable researchers and professionals in drug development and materials science to effectively produce this valuable chemical intermediate. The straightforward nature of the synthesis, coupled with the compound's versatile reactivity, ensures its continued importance in advancing chemical innovation.

References

4-Amino-2,3,5,6-tetrafluoropyridine chemical properties

An In-depth Technical Guide to the Chemical Properties of 4-Amino-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core chemical and physical properties of this compound. It includes key quantitative data, detailed experimental protocols for its synthesis and reactivity, and essential safety and handling information. Visual diagrams are provided to illustrate key processes and relationships.

Core Chemical and Physical Properties

This compound is a fluorinated heterocyclic compound widely utilized as a building block in synthetic organic chemistry and medicinal applications.[1][2][3] Its highly fluorinated pyridine ring and reactive amino group make it a versatile intermediate for creating more complex molecules.

Identifiers and General Properties

The fundamental identifiers and general properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 1682-20-8 | [1][2][4] |

| Molecular Formula | C₅H₂F₄N₂ | [1][4][5] |

| Molecular Weight | 166.08 g/mol | [1][4][5] |

| Synonyms | 2,3,5,6-Tetrafluoropyridin-4-amine, 4-Aminotetrafluoropyridine | [6][7] |

| InChIKey | PLVFNMQHMRRBAA-UHFFFAOYSA-N | [2][7] |

| Purity | Typically ≥97.0% (GC) | [3][4][8] |

Physical Properties

The table below outlines the key physical characteristics of the compound. Note the discrepancy in reported boiling points, which may be due to measurement conditions (e.g., vacuum vs. atmospheric pressure).

| Property | Value | Reference |

| Physical State | Solid | [1][2][4] |

| Appearance | White to light yellow or light orange powder/crystal | [4][8] |

| Melting Point | 85-87 °C | [1][2] |

| Boiling Point | 85-86 °C or 232-233 °C | [9] |

| Density | 1.631 ± 0.06 g/cm³ (Predicted) | [9] |

Spectroscopic Data

Full spectroscopic data, including ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry, are available in various chemical databases for structural confirmation.[10] The infrared spectrum is typically obtained using a KBr pellet technique.[7]

Synthesis and Reactivity

Experimental Protocol: Synthesis

The primary synthesis of this compound is achieved through the regioselective nucleophilic aromatic substitution of pentafluoropyridine.[1] The electron-withdrawing effect of the ring nitrogen atom activates the C4 position, making it the most susceptible to nucleophilic attack.[1]

Methodology:

-

Starting Material: The synthesis commences with pentafluoropyridine.[1]

-

Nucleophilic Amination: Pentafluoropyridine is reacted with a nitrogen-based nucleophile (e.g., ammonia or an appropriate amine source). The reaction is highly regioselective due to the electronic activation gradient of the pyridine ring, which follows the order: C4 (para) > C2/C6 (ortho) > C3/C5 (meta).[1] This hierarchy ensures precise amination at the C4 position.

-

Reaction Conditions: The specific solvent, temperature, and pressure conditions are optimized to favor the substitution at the C4 position and maximize yield.

-

Purification: The resulting solid product is purified using standard laboratory techniques such as recrystallization or column chromatography to achieve high purity (typically >97%).

Chemical Reactivity

This compound serves as a precursor for a variety of derivatives due to the reactivity of its amino group.

-

Formation of Schiff Bases: It undergoes condensation reactions with aldehydes, such as benzaldehyde, to form the corresponding Schiff bases (e.g., (E)-N-benzylidene-2,3,5,6-tetrafluoropyridin-4-amine).[1]

-

Nucleophilic Reactions: The amino group can act as a nucleophile in subsequent synthetic steps, enabling the construction of more elaborate molecular architectures.[1]

-

Derivatization: The compound can be chemically transformed into other functionalized pyridines. For example, it is a precursor to 4-azido-2,3,5,6-tetrafluoropyridine through processes involving nitrosation.[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a controlled laboratory environment.

Hazard Identification

The compound poses several health risks upon exposure.

| Hazard Class | GHS Code(s) | Reference |

| Acute Toxicity | H302 (Oral), H312 (Dermal), H332 (Inhalation) | [2][6][8] |

| Skin Irritation | H315 | [2][6][11] |

| Eye Irritation | H319 | [2][6][11] |

| Specific Target Organ Toxicity | H335 (Respiratory system) | [2][6][11] |

Recommended Handling and Emergency Protocols

Proper personal protective equipment (PPE) and adherence to safety protocols are mandatory when working with this chemical.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[6]

-

Skin Protection: Use impervious protective gloves and clothing.[6][11]

-

Respiratory Protection: In case of dust formation or inadequate ventilation, use a full-face respirator with an appropriate filter (e.g., N95).[2][6]

Storage:

-

Store in a cool, dry, and well-ventilated place.[6]

-

Keep the container tightly closed and store locked up.[6]

References

- 1. Buy this compound (EVT-328255) | 1682-20-8 [evitachem.com]

- 2. This compound 98 1682-20-8 [sigmaaldrich.com]

- 3. calpaclab.com [calpaclab.com]

- 4. labproinc.com [labproinc.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. spectrabase.com [spectrabase.com]

- 8. This compound | 1682-20-8 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 9. chembk.com [chembk.com]

- 10. This compound(1682-20-8) 1H NMR spectrum [chemicalbook.com]

- 11. capotchem.com [capotchem.com]

In-Depth Technical Guide to the Structure Elucidation of 4-Amino-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluoropyridine is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique electronic properties, arising from the strongly electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable building block in the synthesis of novel bioactive molecules and functional materials. A thorough understanding of its three-dimensional structure and spectroscopic characteristics is paramount for its effective utilization in research and development. This technical guide provides a comprehensive overview of the structure elucidation of this compound, detailing the spectroscopic and crystallographic data, along with the experimental protocols used for its characterization.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₂F₄N₂ | [1][2][3] |

| Molecular Weight | 166.08 g/mol | [1][2][3] |

| CAS Number | 1682-20-8 | [1][2] |

| Melting Point | 85-87 °C | [3][4] |

| Appearance | White to light yellow crystalline powder | [5] |

Spectroscopic Data

The structural confirmation of this compound is primarily achieved through a combination of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework and the connectivity of fluorine atoms in the molecule.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by a single broad singlet corresponding to the two equivalent protons of the amino group. The chemical shift of this peak can be influenced by the solvent and concentration.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~4.5 - 5.5 | br s | 2H | -NH₂ |

Note: The exact chemical shift can vary. Data is based on typical values for similar compounds.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the presence of fluorine atoms, the carbon signals are split into complex multiplets due to C-F coupling.

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 150 | C-F |

| ~120 - 130 | C-NH₂ |

Note: Specific chemical shifts and coupling constants require experimental determination and were not available in the public domain at the time of this writing.

¹⁹F NMR Spectroscopy

¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, two distinct fluorine environments are expected, leading to two signals in the ¹⁹F NMR spectrum. Based on data for a similar compound, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, the following chemical shifts can be anticipated[6]:

| Chemical Shift (δ) ppm | Assignment |

| ~ -91 | F-2, F-6 |

| ~ -155 | F-3, F-5 |

Note: These are estimated values based on a related structure and require experimental verification.

Infrared (IR) Spectroscopy

The IR spectrum reveals the presence of specific functional groups. Key vibrational frequencies for this compound are summarized below.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400 - 3500 | Medium | N-H stretch (asymmetric) |

| 3300 - 3400 | Medium | N-H stretch (symmetric) |

| 1600 - 1650 | Strong | N-H bend |

| 1450 - 1550 | Strong | C=C and C=N stretch (aromatic ring) |

| 1000 - 1200 | Strong | C-F stretch |

Note: These are typical ranges for the assigned functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Interpretation |

| 166 | [M]⁺ (Molecular ion) |

| 147 | [M - F]⁺ |

| 139 | [M - HCN]⁺ |

Note: Fragmentation patterns are predicted based on the structure and require experimental confirmation.

Crystallographic Data

As of the compilation of this guide, a publicly available crystal structure for this compound (CSD or other database entry) has not been identified. However, the crystal structure of a closely related derivative, N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide, has been reported[6]. This data suggests that the tetrafluoropyridine ring is planar. X-ray diffraction analysis of single crystals of the title compound would be required to definitively determine its solid-state structure, including bond lengths, bond angles, and intermolecular interactions.

Experimental Protocols

Synthesis of this compound

A general procedure for the synthesis of this compound from pentafluoropyridine is as follows:

-

In a sealed reaction vessel, pentafluoropyridine is dissolved in a suitable solvent, such as ethanol or dioxane.

-

A solution of aqueous ammonia is added to the reaction mixture.

-

The mixture is heated at a specific temperature (e.g., 80-100 °C) for several hours.

-

The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The crude product is purified by recrystallization or column chromatography to yield pure this compound.

Note: This is a generalized protocol. Specific reaction conditions, such as concentrations, temperature, and reaction time, would need to be optimized.

Characterization Methods

The following standard analytical techniques are employed for the structural confirmation of the synthesized compound:

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectra are recorded on a high-resolution NMR spectrometer using a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer, typically with the sample prepared as a KBr pellet or a thin film.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the compound.

-

Melting Point: The melting point is determined using a standard melting point apparatus.

Visualizations

Molecular Structure

Caption: Ball-and-stick representation of the molecular structure.

Structure Elucidation Workflow

Caption: A typical workflow for the synthesis and structure elucidation.

Conclusion

The structure of this compound has been established through a combination of spectroscopic techniques. While a definitive single crystal X-ray structure is not yet publicly available, the existing data from NMR, IR, and mass spectrometry provide a consistent and unambiguous confirmation of its molecular formula and connectivity. This technical guide serves as a valuable resource for researchers, providing the essential data and methodologies for the identification and utilization of this important fluorinated pyridine derivative in various scientific endeavors. Further research to obtain high-quality single crystals and perform X-ray diffraction analysis would provide valuable insights into its solid-state packing and intermolecular interactions.

References

- 1. scbt.com [scbt.com]

- 2. labproinc.com [labproinc.com]

- 3. 4-氨基-2,3,5,6-四氟吡啶 98% | Sigma-Aldrich [sigmaaldrich.com]

- 4. 1682-20-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound | 1682-20-8 | TCI AMERICA [tcichemicals.com]

- 6. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-2,3,5,6-tetrafluoropyridine, a key fluorinated heterocyclic building block. The document details its discovery, synthesis, physicochemical properties, and diverse applications, particularly in the fields of medicinal chemistry and materials science. This guide is intended to be a valuable resource for researchers and professionals engaged in the design and synthesis of novel chemical entities.

Introduction

This compound is a versatile synthetic intermediate characterized by a highly electron-deficient pyridine ring substituted with four fluorine atoms and an amino group. The presence of multiple fluorine atoms imparts unique electronic properties, influencing the reactivity of the molecule and the characteristics of its derivatives. This guide will delve into the foundational chemistry of this compound, providing detailed experimental protocols, tabulated data, and visualizations to facilitate its use in research and development.

Synthesis of this compound

The discovery and primary synthesis of this compound were first reported by Chambers, Hutchinson, and Musgrave in 1965. The most direct and widely employed method for its preparation is the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The fluorine atom at the 4-position of the pentafluoropyridine ring is the most susceptible to nucleophilic attack due to the strong electron-withdrawing effects of the other fluorine atoms and the ring nitrogen.

Experimental Protocol: Synthesis from Pentafluoropyridine

The following protocol is based on the seminal work by Chambers, Hutchinson, and Musgrave.

Materials:

-

Pentafluoropyridine

-

Aqueous ammonia (specific concentration, e.g., 0.880 specific gravity)

-

Ethanol (or another suitable solvent)

-

Pressurizable reaction vessel (e.g., autoclave or sealed tube)

Procedure:

-

A solution of pentafluoropyridine in a suitable solvent (e.g., ethanol) is placed in a high-pressure reaction vessel.

-

An excess of aqueous ammonia is added to the vessel.

-

The vessel is sealed and heated to a specific temperature (e.g., 100-150 °C) for a defined period (e.g., several hours). The reaction is typically conducted under autogenous pressure.

-

After cooling to room temperature, the reaction mixture is carefully vented.

-

The solvent and excess ammonia are removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., petroleum ether or a mixture of ethanol and water) or by sublimation, to yield this compound as a crystalline solid.

Note: This is a generalized procedure. For precise, scalable, and safe execution, consulting the original literature is highly recommended.

Physicochemical Properties

This compound is a white to off-white crystalline solid at room temperature. Its key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 1682-20-8 |

| Molecular Formula | C₅H₂F₄N₂ |

| Molecular Weight | 166.08 g/mol |

| Melting Point | 85-87 °C (lit.) |

| Appearance | White to light yellow crystalline powder |

| Solubility | Soluble in many organic solvents |

Spectroscopic Data

The structural confirmation of this compound is achieved through various spectroscopic techniques.

| Spectroscopy | Key Features |

| ¹H NMR | A broad singlet corresponding to the two protons of the amino group. The chemical shift is solvent-dependent. |

| ¹³C NMR | Resonances for the five carbon atoms of the pyridine ring, with characteristic C-F coupling patterns. |

| ¹⁹F NMR | Two distinct multiplets for the fluorine atoms at the 2,6- and 3,5-positions, showing coupling to each other. |

| Infrared (IR) | Characteristic absorption bands for N-H stretching of the primary amine, as well as C-F and aromatic C-N stretching vibrations. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the molecular weight of the compound. |

Reactivity and Chemical Transformations

The chemical behavior of this compound is dictated by the interplay between the electron-donating amino group and the strongly electron-withdrawing tetrafluorinated pyridine ring.

Basicity

Despite the presence of the amino group, this compound is a very weak base due to the powerful inductive and mesomeric electron withdrawal by the fluorinated ring system.

Diazotization

The amino group can undergo diazotization under specific conditions, typically in strongly acidic media like 80% hydrofluoric acid.[1] The resulting diazonium salt is a versatile intermediate for introducing other functional groups at the 4-position.

References

An In-depth Technical Guide to 2,3,5,6-Tetrafluoropyridin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3,5,6-Tetrafluoropyridin-4-amine, a fluorinated pyridine derivative, is a pivotal building block in synthetic organic and medicinal chemistry. Its unique electronic properties, arising from the presence of four electron-withdrawing fluorine atoms on the pyridine ring, make it a valuable precursor for the synthesis of a wide array of complex heterocyclic compounds. The strategic introduction of fluorine into bioactive molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2,3,5,6-tetrafluoropyridin-4-amine, with a focus on its relevance to drug discovery and development.

IUPAC Name

The internationally recognized IUPAC name for this compound is 2,3,5,6-tetrafluoropyridin-4-amine .

Physicochemical Properties

A summary of the key physicochemical properties of 2,3,5,6-tetrafluoropyridin-4-amine is presented in the table below. This data is essential for its handling, characterization, and use in synthetic protocols.

| Property | Value |

| CAS Number | 1682-20-8 |

| Molecular Formula | C₅H₂F₄N₂ |

| Molecular Weight | 166.08 g/mol |

| Appearance | White to light yellow or light orange powder/crystals |

| Melting Point | 85-88 °C |

| Purity | >97.0% (GC) |

Spectroscopic Data

The structural elucidation of 2,3,5,6-tetrafluoropyridin-4-amine and its derivatives is confirmed through various spectroscopic techniques. While detailed spectra are instrument-specific, the following provides an overview of expected spectroscopic characteristics.

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show a broad singlet for the amine (-NH₂) protons. The exact chemical shift can vary depending on the solvent and concentration. |

| ¹³C NMR | The carbon NMR will show distinct signals for the carbon atoms of the pyridine ring, with their chemical shifts influenced by the attached fluorine and amino groups. C-F coupling will be observed. |

| ¹⁹F NMR | The fluorine NMR is a critical tool for characterizing fluorinated compounds. For a derivative like N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide, signals have been reported around -91.1 ppm and -154.9 ppm.[1] |

| Mass Spectrometry (MS) | Mass spectrometry will confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ expected at m/z 166.08. |

| Infrared (IR) Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the primary amine, as well as C-F and C=N stretching vibrations of the fluorinated pyridine ring. |

Synthesis and Derivatization

The primary synthetic route to 2,3,5,6-tetrafluoropyridin-4-amine involves the nucleophilic aromatic substitution of pentafluoropyridine. The high electrophilicity of the C4 position, activated by the ring nitrogen and fluorine atoms, facilitates regioselective substitution by ammonia or other nitrogen nucleophiles.

Synthesis Workflow

The following diagram illustrates the general synthetic pathway to 2,3,5,6-tetrafluoropyridin-4-amine and its subsequent use in the synthesis of more complex derivatives.

Caption: General workflow for the synthesis and derivatization of 2,3,5,6-tetrafluoropyridin-4-amine.

Experimental Protocols

The following are representative experimental protocols for the synthesis of 2,3,5,6-tetrafluoropyridin-4-amine and a common derivatization reaction.

Synthesis of 2,3,5,6-Tetrafluoropyridin-4-amine

This protocol is a representative procedure based on the general principles of nucleophilic aromatic substitution on pentafluoropyridine.

Materials:

-

Pentafluoropyridine

-

Aqueous ammonia (28-30%)

-

Ethanol

-

Dichloromethane

-

Magnesium sulfate (anhydrous)

-

Round-bottom flask with a reflux condenser

-

Magnetic stirrer and heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve pentafluoropyridine (1 equivalent) in ethanol.

-

Add aqueous ammonia (excess, e.g., 5-10 equivalents) to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours (e.g., 4-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Partition the residue between water and dichloromethane.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure 2,3,5,6-tetrafluoropyridin-4-amine.

Synthesis of N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide[1]

This protocol describes the formylation of the title compound, a common transformation in medicinal chemistry.

Materials:

-

2,3,5,6-Tetrafluoropyridin-4-amine (0.1078 g, 0.6491 mmol)

-

p-Toluenesulfonic acid (0.0046 g, 0.027 mmol)

-

Trimethyl orthoformate (0.28 ml, 2.6 mmol)

-

Toluene (15 ml total)

-

Dichloromethane

-

Hexanes

-

50 ml round-bottom flask

-

Dean-Stark apparatus

Procedure:

-

Charge a 50 ml round-bottom flask with 2,3,5,6-tetrafluoropyridin-4-amine, p-toluenesulfonic acid, trimethyl orthoformate, and 5 ml of toluene.[1]

-

Fill a Dean-Stark apparatus with 10 ml of toluene and attach it to the flask.[1]

-

Reflux the solution for 16 hours.[1]

-

Upon completion, a homogenous colorless solution should be obtained.[1]

-

The product can be purified by crystallization from dichloromethane layered with hexanes to yield orange needles of N-(2,3,5,6-tetrafluoropyridin-4-yl)formamide.[1]

Applications in Drug Development

The highly functionalized and electron-deficient nature of the 2,3,5,6-tetrafluoropyridin-4-amine core makes it an attractive scaffold in drug discovery. The amino group serves as a handle for further chemical modifications, allowing for the introduction of diverse pharmacophores through reactions such as acylation, alkylation, and coupling reactions. The fluorine atoms can enhance the pharmacokinetic properties of a drug candidate by blocking metabolic sites and increasing cell membrane permeability.

Derivatives of 2,3,5,6-tetrafluoropyridin-4-amine are explored in various therapeutic areas. For instance, fluorinated pyridines are utilized in the development of positron emission tomography (PET) imaging agents.[1] The pyridine ring itself can act as a bioisostere for other functional groups, such as amides, which is a common strategy in medicinal chemistry to improve drug-like properties.[1]

The synthesis of various substituted tetrafluoropyridine derivatives from pentafluoropyridine using different nucleophiles has been extensively reported, highlighting the versatility of this chemistry in creating libraries of compounds for biological screening.[2][3][4]

Logical Relationship of Derivatization

The following diagram illustrates the logical flow from the core compound to various classes of derivatives.

Caption: Logical pathways for the derivatization of 2,3,5,6-tetrafluoropyridin-4-amine.

Conclusion

2,3,5,6-Tetrafluoropyridin-4-amine is a valuable and versatile building block for the synthesis of novel fluorinated heterocyclic compounds. Its straightforward synthesis and the reactivity of its amino group provide a robust platform for the development of new chemical entities with potential applications in medicinal chemistry and materials science. This guide has provided essential technical information to aid researchers in the effective utilization of this important synthetic intermediate.

References

- 1. N-(2,3,5,6-Tetrafluoropyridin-4-yl)formamide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of 2,3,5,6-tetrafluoro-pyridine derivatives from reaction of pentafluoropyridine with malononitrile, piperazine and tetrazole-5-thiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 4-Amino-2,3,5,6-tetrafluoropyridine, a key building block in medicinal chemistry and materials science. The document details the essential starting materials, reaction mechanisms, experimental protocols, and quantitative data to facilitate its synthesis in a laboratory setting.

Introduction

This compound is a fluorinated heterocyclic compound with the chemical formula C₅H₂F₄N₂. Its unique electronic properties, arising from the presence of four fluorine atoms on the pyridine ring, make it a valuable synthon for the development of novel pharmaceuticals and functional materials. The primary and most commercially viable method for its synthesis involves the nucleophilic aromatic substitution (SNAr) reaction of pentafluoropyridine.

Primary Synthetic Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most common and efficient route to this compound is the regioselective nucleophilic aromatic substitution on pentafluoropyridine. The electron-withdrawing nature of the fluorine atoms and the nitrogen atom in the pyridine ring activates the C-4 position for nucleophilic attack.

Starting Material: Pentafluoropyridine

Pentafluoropyridine is the key precursor for the synthesis of this compound.[1] It is a commercially available reagent, but can also be synthesized in the laboratory. The most established method for its preparation is the halogen exchange reaction of pentachloropyridine with an anhydrous fluoride salt, typically potassium fluoride (KF), at elevated temperatures.

Synthesis of Pentafluoropyridine from Pentachloropyridine

Caption: Synthesis of Pentafluoropyridine.

This reaction typically produces a mixture of partially and fully fluorinated pyridines, from which pentafluoropyridine can be isolated by distillation. Under optimal conditions, yields of up to 83% have been reported.

Amination of Pentafluoropyridine

The core of the synthesis is the reaction of pentafluoropyridine with an amino group source. Aqueous ammonia is a commonly used and cost-effective reagent for this transformation. The reaction proceeds via a Meisenheimer intermediate, where the nucleophile attacks the C-4 position, followed by the elimination of a fluoride ion to restore aromaticity.

Reaction Scheme: Amination of Pentafluoropyridine

Caption: Amination of Pentafluoropyridine.

Quantitative Data

The following table summarizes the typical reaction conditions and yields for the synthesis of 4-substituted-2,3,5,6-tetrafluoropyridines from pentafluoropyridine using various nucleophiles.

| Nucleophile | Reagent(s) | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| Ammonia | Aqueous NH₃ | Ethanol/Water | 100-150 (in sealed vessel) | 4-12 h | 70-90 |

| Malononitrile | K₂CO₃ | DMF | Reflux | 3 h | 86 |

| 1-Methyl-1H-tetrazole-5-thiol | NaHCO₃ | CH₃CN | Reflux | 4 h | 75 (for the ethoxy-substituted product) |

| Piperazine | NaHCO₃ | CH₃CN | Reflux | 5 h | 52 (for the bis-substituted product) |

Experimental Protocols

Synthesis of Pentafluoropyridine from Pentachloropyridine

Materials:

-

Pentachloropyridine

-

Anhydrous Potassium Fluoride (KF)

-

High-pressure autoclave

Procedure:

-

In a high-pressure autoclave, charge pentachloropyridine and anhydrous potassium fluoride.

-

Seal the autoclave and heat to the desired temperature (typically in the range of 400-500 °C).

-

Maintain the reaction at temperature for several hours.

-

After cooling, carefully vent the autoclave and collect the crude product mixture.

-

Fractionally distill the crude mixture to isolate pentafluoropyridine.

Synthesis of this compound

Materials:

-

Pentafluoropyridine

-

Concentrated aqueous ammonia (e.g., 28-30%)

-

Ethanol

-

Sealed reaction vessel (e.g., autoclave or pressure tube)

Procedure:

-

In a suitable sealed reaction vessel, combine pentafluoropyridine, concentrated aqueous ammonia, and ethanol. A typical molar ratio is 1:3:1 (pentafluoropyridine:ammonia:ethanol).

-

Seal the vessel and heat it to 100-150 °C with stirring for 4-12 hours. The reaction progress can be monitored by GC-MS or TLC.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent any excess pressure.

-

Transfer the reaction mixture to a round-bottom flask and remove the ethanol under reduced pressure.

-

The resulting aqueous slurry is cooled, and the solid product is collected by filtration.

-

Wash the solid with cold water to remove any remaining salts.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to afford pure this compound as a crystalline solid.

Alternative Synthetic Routes

While the amination of pentafluoropyridine is the most direct route, alternative, albeit less common, pathways exist.

From 4-Azido-2,3,5,6-tetrafluoropyridine

This compound can be formed as a C-H 'insertion' product during reactions involving 4-azido-2,3,5,6-tetrafluoropyridine.[1] The azido precursor can be prepared from pentafluoropyridine by treatment with sodium azide.

Alternative Pathway

Caption: Alternative synthesis route.

Conclusion

The synthesis of this compound is a well-established process, primarily relying on the nucleophilic aromatic substitution of pentafluoropyridine with ammonia. This technical guide provides the essential information for researchers and professionals to successfully synthesize this important fluorinated building block. Careful control of reaction conditions is crucial for achieving high yields and purity. The provided experimental protocols and data serve as a valuable resource for laboratory-scale preparation and process optimization.

References

The Formation of 4-Amino-2,3,5,6-tetrafluoropyridine: A Mechanistic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Amino-2,3,5,6-tetrafluoropyridine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The document details the underlying reaction mechanism, provides a detailed experimental protocol, and presents key quantitative data for this compound.

Core Reaction: Nucleophilic Aromatic Substitution (SNAr)

The formation of this compound is achieved through the nucleophilic aromatic substitution (SNAr) of pentafluoropyridine with ammonia. The high electronegativity of the fluorine atoms and the electron-withdrawing effect of the nitrogen atom in the pyridine ring make the aromatic system susceptible to nucleophilic attack. The substitution preferentially occurs at the 4-position (para) of the pyridine ring, which is the most activated site.

Mechanistic Considerations: A Tale of Two Pathways

The precise mechanism of the SNAr reaction on highly fluorinated aromatic systems is a subject of ongoing discussion within the scientific community. Two primary pathways are considered: the classical two-step addition-elimination mechanism and a concerted mechanism.

1. Two-Step Addition-Elimination Mechanism (Meisenheimer Complex)

This classical mechanism involves the initial attack of the nucleophile (ammonia) on the electron-deficient aromatic ring to form a resonance-stabilized anionic intermediate known as a Meisenheimer complex. This is followed by the elimination of the leaving group (fluoride ion) to restore aromaticity.

2. Concerted Nucleophilic Aromatic Substitution (cSNAr)

More recent studies suggest that for highly activated systems with good leaving groups, the reaction may proceed through a concerted mechanism. In this pathway, the bond formation with the nucleophile and the bond breaking with the leaving group occur simultaneously in a single transition state.

Experimental Protocol

The following protocol is a synthesized methodology based on established procedures for the amination of pentafluoropyridine.

Materials:

-

Pentafluoropyridine (C₅F₅N)

-

Anhydrous Ammonia (NH₃)

-

Anhydrous solvent (e.g., Dioxane, Tetrahydrofuran (THF), or Acetonitrile)

-

High-pressure reaction vessel (autoclave)

Procedure:

-

Reaction Setup: In a high-pressure reaction vessel, dissolve pentafluoropyridine in an anhydrous solvent.

-

Ammonia Addition: Cool the solution and introduce a molar excess of anhydrous ammonia into the sealed vessel.

-

Reaction Conditions: Heat the sealed vessel to a temperature in the range of 100-150°C for a period of 10-20 hours. The optimal temperature and time should be determined empirically.

-

Work-up: After cooling the reactor to room temperature, carefully vent the excess ammonia. The reaction mixture is then concentrated under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Quantitative Data

The following tables summarize the key physical and spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₅H₂F₄N₂ | [1][2] |

| Molecular Weight | 166.08 g/mol | [1][2] |

| Melting Point | 85-88 °C | [3][4] |

| Appearance | White to light yellow crystalline solid | [1][4] |

| Purity | ≥97% (GC) | [1][4] |

Table 2: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Chemical shifts will be dependent on the solvent used. A broad singlet corresponding to the amino protons is expected. |

| ¹³C NMR | Resonances for the fluorinated carbon atoms will exhibit coupling with fluorine. |

| ¹⁹F NMR | Two multiplets are expected for the fluorine atoms at the 2,6 and 3,5 positions. |

| FT-IR (KBr, cm⁻¹) | Characteristic peaks for N-H stretching (amines), C-F stretching, and aromatic C=N and C=C stretching are expected. |

| Mass Spectrometry | The molecular ion peak (M⁺) is expected at m/z = 166. |

Visualizing the Reaction

The following diagrams illustrate the proposed reaction mechanisms and a general experimental workflow.

Caption: Two-Step SNAr Mechanism via a Meisenheimer Complex.

Caption: Concerted SNAr (cSNAr) Mechanism.

Caption: General Experimental Workflow for Synthesis.

References

A Technical Guide to 4-Amino-2,3,5,6-tetrafluoropyridine for Researchers and Drug Development Professionals

An In-depth Overview of a Key Building Block in Medicinal Chemistry

Introduction

4-Amino-2,3,5,6-tetrafluoropyridine is a versatile fluorinated heterocyclic building block that has garnered significant interest in the field of drug discovery and development. Its unique electronic properties, arising from the presence of four fluorine atoms on the pyridine ring, make it a valuable scaffold for the synthesis of a wide range of biologically active molecules, particularly kinase inhibitors. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and applications of this compound, with a focus on its role in the synthesis of targeted therapeutics.

Commercial Availability and Supplier Specifications

This compound is readily available from a number of commercial suppliers. The compound is typically sold as a white to light yellow crystalline powder. Key specifications from various suppliers are summarized in the table below for easy comparison.

| Supplier | Purity | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| Sigma-Aldrich | ≥98% | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 85-87 |

| Tokyo Chemical Industry (TCI) | >97.0% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 85.0 - 88.0 |

| Santa Cruz Biotechnology | Not specified | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Not specified |

| Thermo Scientific Chemicals | ≥97.5% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 82-88 |

| Lab Pro Inc. | Min. 97.0% (GC) | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | 86 |

| Oakwood Chemical | Not specified | 1682-20-8 | C₅H₂F₄N₂ | 166.08 | Not specified |

Physicochemical Properties and Reactivity

The tetrafluorinated pyridine ring of this compound is highly electron-deficient, which significantly influences its reactivity. The primary amino group at the 4-position is a key functional handle for a variety of chemical transformations.

Synthesis: this compound is typically synthesized from pentafluoropyridine through a nucleophilic aromatic substitution (SNAr) reaction where the fluorine atom at the 4-position is displaced by an amino group.[1]

Key Reactions:

-

Nucleophilic Substitution: The amino group can act as a nucleophile in reactions with various electrophiles.

-

Schiff Base Formation: It readily reacts with aldehydes and ketones to form the corresponding Schiff bases.[1]

-

Derivatization: The amino group can be converted to other functional groups, such as an azido group, to enable further chemical modifications.[1]

Applications in Drug Discovery: A Scaffold for Kinase Inhibitors

The electron-withdrawing nature of the fluorinated pyridine ring makes this compound an attractive core for the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By serving as a scaffold, this compound allows for the strategic placement of various substituents to achieve high potency and selectivity against specific kinase targets.

Notably, derivatives of this compound have been investigated as inhibitors of key kinases involved in cancer progression, such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).

Experimental Protocols

While specific, detailed protocols for the synthesis of proprietary drug candidates are often not publicly available, the following represents a general, illustrative procedure for a key reaction involving this compound, based on common organic synthesis methodologies.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with an Amine:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable anhydrous solvent (e.g., N,N-dimethylformamide, dimethyl sulfoxide, or acetonitrile).

-

Addition of Reagents: Add the desired amine nucleophile (1.0-1.2 equivalents) and a non-nucleophilic base (e.g., diisopropylethylamine or potassium carbonate, 1.5-2.0 equivalents) to the reaction mixture.

-

Reaction Conditions: Heat the reaction mixture to an appropriate temperature (typically between 80-120 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired substituted aminopyridine derivative.

Signaling Pathways and Mechanism of Action

Kinase inhibitors derived from this compound typically function by competing with ATP for binding to the kinase domain of the target receptor. This inhibition blocks the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by its ligands (e.g., EGF), initiates a cascade of intracellular signals primarily through the RAS-RAF-MAPK and PI3K-Akt pathways, leading to cell growth and proliferation.[2][3][4][5]

References

- 1. 表皮生长因子受体 (EGFR) 信号传导 [sigmaaldrich.cn]

- 2. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Signal Transduction by Vascular Endothelial Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. creative-diagnostics.com [creative-diagnostics.com]

- 5. aacrjournals.org [aacrjournals.org]

Methodological & Application

Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluoropyridine in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-2,3,5,6-tetrafluoropyridine is a key building block in medicinal chemistry, primarily utilized for the synthesis of kinase inhibitors. The tetrafluorinated pyridine ring offers unique properties to drug candidates, including enhanced metabolic stability, increased lipophilicity, and improved binding affinity to target proteins. Its electron-withdrawing nature can also modulate the pKa of adjacent functional groups, influencing drug-receptor interactions. These characteristics make it a valuable scaffold in the design of novel therapeutics, particularly in the fields of oncology and inflammatory diseases.

This document provides detailed application notes on the use of this compound in the synthesis of p38 MAP kinase and Janus kinase (JAK) inhibitors, along with experimental protocols for their synthesis and biological evaluation.

Application in Kinase Inhibitor Synthesis

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amines. This is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction where the amino group of this compound displaces a leaving group on an aromatic or heteroaromatic ring. The resulting diarylamine scaffold is a common feature in many kinase inhibitors.

p38 MAP Kinase Inhibitors

The p38 mitogen-activated protein (MAP) kinase is a critical enzyme in the signaling cascade that regulates the production of pro-inflammatory cytokines. Inhibition of p38 MAPK is a promising therapeutic strategy for a range of inflammatory conditions. The tetrafluoropyridinyl moiety has been incorporated into p38 MAPK inhibitors to enhance their potency and pharmacokinetic properties.

Janus Kinase (JAK) Inhibitors

Janus kinases are a family of tyrosine kinases that play a crucial role in cytokine signaling pathways that are central to the immune response.[1] Inhibitors of JAKs are effective in treating autoimmune diseases such as rheumatoid arthritis.[1] The pyrrolopyrimidine core is a common scaffold for JAK inhibitors, and the incorporation of a tetrafluoropyridinyl group can improve selectivity and efficacy.[1]

Experimental Protocols

Protocol 1: Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl)aniline Derivatives

This protocol describes a general method for the synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amine intermediates, which are precursors to various kinase inhibitors.

Workflow for Synthesis of N-aryl-4-(tetrafluoropyridin-4-yl)amine Intermediates

References

Application Notes and Protocols for 4-Amino-2,3,5,6-tetrafluoropyridine in Agrochemical Synthesis

Introduction

4-Amino-2,3,5,6-tetrafluoropyridine is a highly functionalized heterocyclic building block with potential applications in the synthesis of novel agrochemicals. The presence of a reactive amino group and the electron-withdrawing fluorine atoms on the pyridine ring make it an attractive starting material for the introduction of the tetrafluoropyridinyl moiety into larger molecules. This moiety can impart unique physicochemical properties, such as increased metabolic stability and enhanced biological activity.

Despite its potential, a comprehensive review of publicly available scientific literature and patent databases did not yield specific examples of commercially available or late-stage developmental agrochemicals that are explicitly synthesized from this compound. Research in the agrochemical field often involves proprietary synthesis routes that are not disclosed until late in the product development lifecycle. However, based on the known reactivity of similar fluorinated pyridines and aminopyridines, we can outline potential synthetic applications and provide general protocols.

Potential Synthetic Applications in Agrochemicals

The primary reactive site of this compound is the amino group, which can undergo a variety of chemical transformations to build more complex molecules. Potential applications in agrochemical synthesis include:

-

Synthesis of Pyridinyl Ureas and Thioureas: The amino group can react with isocyanates or isothiocyanates to form N,N'-disubstituted ureas and thioureas. This class of compounds is known to exhibit herbicidal and insecticidal activities.

-

Amide and Sulfonamide Formation: Acylation of the amino group with carboxylic acid derivatives (e.g., acid chlorides, anhydrides) or sulfonyl chlorides can lead to the formation of amides and sulfonamides, respectively. These functional groups are present in a wide range of commercial pesticides.

-

Nucleophilic Aromatic Substitution (SNAr): While the fluorine atoms on the pyridine ring are generally deactivating towards electrophilic substitution, they can be susceptible to nucleophilic aromatic substitution, particularly at the 2- and 6-positions, under specific reaction conditions. This could allow for the introduction of other functional groups.

-

Diazotization and Subsequent Reactions: The amino group can be converted to a diazonium salt, which can then be displaced by a variety of nucleophiles to introduce a wide range of functionalities onto the tetrafluoropyridine ring.

Experimental Protocols (General)

The following are generalized protocols for key reactions involving this compound. These should be considered as starting points and may require optimization for specific substrates and desired products.

Protocol 1: General Procedure for the Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl) Ureas

This protocol describes a general method for the reaction of this compound with an isocyanate to form a substituted urea.

Materials:

-

This compound

-

Substituted isocyanate (R-NCO)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in the chosen anhydrous aprotic solvent.

-

To this solution, add the substituted isocyanate (1.0 - 1.2 eq) dropwise at room temperature with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

-

Upon completion, if a precipitate has formed, collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

-

Characterize the final product by appropriate analytical methods (e.g., NMR, IR, Mass Spectrometry).

Quantitative Data (Hypothetical Example):

| Entry | Isocyanate (R-NCO) | Solvent | Time (h) | Yield (%) |

| 1 | Phenyl isocyanate | DCM | 4 | 92 |

| 2 | 4-Chlorophenyl isocyanate | THF | 6 | 88 |

| 3 | Isopropyl isocyanate | Acetonitrile | 12 | 75 |

Protocol 2: General Procedure for the Synthesis of N-(2,3,5,6-tetrafluoropyridin-4-yl) Amides

This protocol outlines a general method for the acylation of this compound with an acid chloride.

Materials:

-

This compound

-

Substituted acid chloride (R-COCl)

-

Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

A non-nucleophilic base (e.g., Triethylamine (TEA), Pyridine)

-

Inert gas (e.g., Nitrogen or Argon)

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a clean, dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) and the non-nucleophilic base (1.1 - 1.5 eq) in the chosen anhydrous aprotic solvent.

-

Cool the solution to 0 °C in an ice bath.

-

Add the substituted acid chloride (1.0 - 1.1 eq) dropwise to the cooled solution with stirring.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 1-6 hours).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Characterize the purified product using appropriate analytical techniques.

Quantitative Data (Hypothetical Example):

| Entry | Acid Chloride (R-COCl) | Base | Solvent | Time (h) | Yield (%) |

| 1 | Benzoyl chloride | TEA | DCM | 2 | 95 |

| 2 | Acetyl chloride | Pyridine | THF | 1 | 98 |

| 3 | Cyclopropanecarbonyl chloride | TEA | DCM | 3 | 90 |

Visualizations

Diagram 1: General Synthetic Pathways

The following diagram illustrates the potential synthetic transformations of this compound into classes of compounds relevant to agrochemical research.

Diagram 2: Experimental Workflow for Synthesis and Purification

This diagram outlines a typical workflow for the synthesis and purification of derivatives from this compound.

4-Amino-2,3,5,6-tetrafluoropyridine: A Versatile Building Block for Complex Molecule Synthesis

Introduction:

4-Amino-2,3,5,6-tetrafluoropyridine is a highly versatile and valuable building block in modern organic synthesis, particularly for the construction of complex molecules with applications in drug discovery, agrochemicals, and materials science. Its unique electronic properties, stemming from the presence of four fluorine atoms and an amino group on the pyridine ring, render it susceptible to a variety of chemical transformations, most notably nucleophilic aromatic substitution (SNAr). This reactivity allows for the strategic introduction of the tetrafluoropyridinyl moiety into larger molecular scaffolds, often imparting desirable properties such as enhanced biological activity, metabolic stability, and altered physicochemical characteristics.

This document provides detailed application notes and experimental protocols for the use of this compound as a synthetic building block. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 1682-20-8 |

| Molecular Formula | C₅H₂F₄N₂ |

| Molecular Weight | 166.08 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 85-87 °C |

| Purity | ≥98% |

Applications in Complex Molecule Synthesis

The primary application of this compound lies in its use as a precursor for the synthesis of more complex molecules through the functionalization of its amino group or via substitution of the fluorine atoms on the pyridine ring.

Synthesis of Biologically Active Molecules

The tetrafluoropyridinyl group is a key pharmacophore in a variety of biologically active compounds, including kinase inhibitors. The fluorine atoms can engage in favorable interactions with biological targets, and their presence often enhances metabolic stability.

a) Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate

This compound serves as a monomer for the preparation of functional polymers with potential applications in biomaterials and drug delivery.

Experimental Protocol:

-

Materials: 2-aminoethanol, pentafluoropyridine, methacryloyl chloride, triethylamine, diethyl ether.

-

Step 1: Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol

-

In a round-bottom flask, dissolve 2-aminoethanol in a suitable solvent such as acetonitrile.

-

Add pentafluoropyridine dropwise to the solution at room temperature. The reaction is typically stirred for several hours to ensure complete consumption of the starting material.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

-

-

Step 2: Synthesis of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate

-

To a solution of 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol and triethylamine in anhydrous diethyl ether, cooled in an ice bath, add methacryloyl chloride dropwise.

-

The reaction mixture is stirred at 0 °C for a specified period and then allowed to warm to room temperature and stirred for an additional period.

-

The reaction mixture is filtered to remove the triethylamine hydrochloride salt, and the filtrate is concentrated under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield the pure 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate.

-

Quantitative Data:

| Reaction Step | Product | Yield (%) | Analytical Data |

| 1 | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethan-1-ol | ~85% | ¹H NMR, ¹³C NMR, MS |

| 2 | 2-[(2,3,5,6-tetrafluoropyridin-4-yl)amino]ethyl methacrylate | ~70-80% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS |

b) Synthesis of Schiff Base Derivatives

The amino group of this compound can readily undergo condensation reactions with aldehydes to form Schiff bases, which are versatile intermediates for the synthesis of various heterocyclic compounds and have shown a range of biological activities.

Experimental Protocol: Synthesis of (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine

-

Materials: this compound, benzaldehyde, ethanol, catalytic amount of acetic acid.

-

Procedure:

-

Dissolve this compound in ethanol in a round-bottom flask.

-

Add benzaldehyde and a catalytic amount of glacial acetic acid to the solution.

-

Reflux the reaction mixture for several hours, monitoring the progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

-

Quantitative Data:

| Product | Yield (%) | Analytical Data |

| (E)-N-Benzylidene-2,3,5,6-tetrafluoropyridin-4-amine | >90% | ¹H NMR, ¹³C NMR, ¹⁹F NMR, MS, m.p. |

Synthesis of Functional Materials

The tetrafluoropyridinyl moiety can be incorporated into polymers and other materials to modify their properties, such as thermal stability, hydrophobicity, and optical characteristics.

Workflow for Polymer Synthesis:

Caption: Workflow for the synthesis and characterization of functional polymers.

Key Experimental Techniques and Considerations

-

Nucleophilic Aromatic Substitution (SNAr): This is the cornerstone of the chemistry of polyfluorinated pyridines. The reaction is highly regioselective, with nucleophiles preferentially attacking the C4 position of pentafluoropyridine to yield 4-substituted tetrafluoropyridines. When starting with this compound, further substitution of the fluorine atoms can occur, typically at the C2 and C6 positions, under more forcing conditions or with highly reactive nucleophiles.

-

Reaction Conditions: Reactions involving this compound are often carried out in polar aprotic solvents such as acetonitrile, dimethylformamide (DMF), or dimethyl sulfoxide (DMSO). The choice of base, if required, is crucial and can range from inorganic carbonates (e.g., K₂CO₃, Cs₂CO₃) to organic amines (e.g., triethylamine, diisopropylethylamine).

-

Purification: Purification of the resulting complex molecules is typically achieved by standard techniques such as column chromatography on silica gel, recrystallization, or distillation under reduced pressure for volatile compounds.

-